
Huperzine A
Overview
Description
Huperzine A is a naturally occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and other Huperzia species . It has been used in traditional Chinese medicine for centuries and has gained attention for its potential therapeutic effects, particularly in the treatment of neurological conditions such as Alzheimer’s disease .
Mechanism of Action
Huperzine A, also known as (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and is currently being investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease .
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound effectively increases the levels of acetylcholine in the brain .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The increased levels of acetylcholine resulting from the inhibition of AChE can affect several biochemical pathways. For instance, acetylcholine is known to play a role in the modulation of dopamine in areas of the brain responsible for learning, memory, and executive functions, namely the hippocampus and medial prefrontal cortex . Furthermore, this compound may treat diabetic retinopathy via key target HSP27 and apoptosis-related pathways .
Pharmacokinetics
Following oral administration, this compound starts to appear in the plasma at 5—10 min, and reaches peak concentrations with a Cmax of 2.59±0.37 ng/ml at 58.33±3.89 min . The area under the plasma vs time curve (AUC) for this compound were found to be 1986.96± 164.57 μg/1-min and 2450.34±233.32 μg/1-min, respectively . The pharmacokinetics of this compound conform to a two-compartmental open model .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels lead to improved cognitive function . This compound has been found to have antioxidant and neuroprotective properties , and it may enhance memory and boost overall cognition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s overall health status, and genetic factors can all impact the efficacy and stability of this compound
Biochemical Analysis
Biochemical Properties
Huperzine A is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the enzyme acetylcholinesterase . This inhibition enhances the levels of acetylcholine, a neurotransmitter crucial for memory retention and cognitive function . This compound also interacts with protein kinase C (PKC) and the Wnt signaling pathway, playing a role in the non-amyloidogenic processing of amyloid precursor protein (APP) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances learning and memory by augmenting the levels of acetylcholine, which in turn augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits acetylcholinesterase, thereby maintaining higher levels of acetylcholine in the brain . It also reverses PKC- and Wnt-inhibitor-induced inhibition of non-amyloidogenic processing of APP, paralleled by an inactivation of GSK-3 and a reversal of the level of β-catenin .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to significantly attenuate anxiety-like behavior, as well as augment motor and cognitive functions in laboratory settings . It also decreases demyelination and axonal injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various animal models of neurological diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the tropane, piperidine and pyridine alkaloid biosynthesis pathways . It also interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective acetylcholinesterase inhibitor .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and signaling pathways, it is likely that this compound localizes to specific compartments or organelles within the cell where these components are present .
Preparation Methods
Huperzine A can be extracted from the Huperzia serrata plant or synthesized in a laboratory. The extraction process involves isolating the compound from the plant material using solvents and purification techniques . Synthetic routes for this compound involve complex organic reactions, including the use of p-dimethylamino benzaldehyde-huperzine A acetal imines and other derivatives . Industrial production methods focus on optimizing yield and purity through advanced chemical engineering processes .
Chemical Reactions Analysis
Huperzine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Huperzine A has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids and their derivatives . In biology and medicine, this compound is investigated for its neuroprotective effects and potential use in treating Alzheimer’s disease, myasthenia gravis, and other neurodegenerative disorders . It acts as an acetylcholinesterase inhibitor, increasing levels of acetylcholine in the brain and improving cognitive function . Additionally, this compound has shown promise in enhancing memory and learning in animal models and humans .
Comparison with Similar Compounds
Huperzine A is unique among acetylcholinesterase inhibitors due to its natural origin and specific chemical structure . Similar compounds include galantamine and donepezil, which are also used to treat Alzheimer’s disease . this compound has shown a more favorable safety profile and better tolerance in clinical studies . Other similar compounds derived from Huperzia species include serrat-14-en-3β,21α,29-triol and 5,5′-dihydroxy-2′,4′-dimethoxyflavone-7-O-β-d-(6″-O-Z-p-coumaroyl)-glucopyranoside .
Properties
IUPAC Name |
(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-YQEJDHNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046038 | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
102518-79-6, 120786-18-7 | |
| Record name | Huperzine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Huperzine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HUPERZINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
217-219 °C | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Huperzine A exert its effects in the brain?
A1: [, , , ] this compound acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.
Q2: Besides AChE inhibition, are there other mechanisms contributing to this compound's neuroprotective effects?
A2: [, , ] Yes, research suggests that this compound's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.
Q4: Is there any information available regarding the spectroscopic data for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of this compound.
Q5: Has the stability of this compound been assessed under various conditions?
A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance this compound's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.
Q6: Does this compound exhibit any catalytic properties itself?
A6: this compound's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.
Q7: Have computational methods been used to understand this compound's interactions?
A7: [, , ] Yes, molecular docking studies have provided insights into this compound's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.
Q8: How do structural modifications of this compound affect its activity?
A8: [, , ] Research on this compound analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].
Q9: What are some strategies to improve the stability or delivery of this compound?
A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect this compound from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


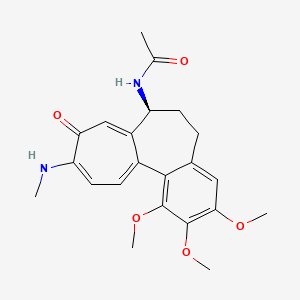
![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)
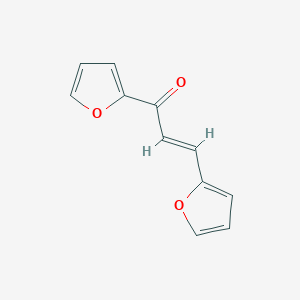
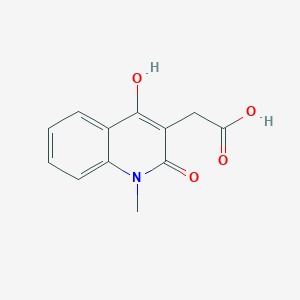
![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)
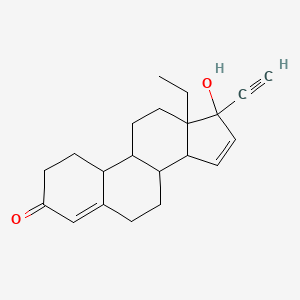
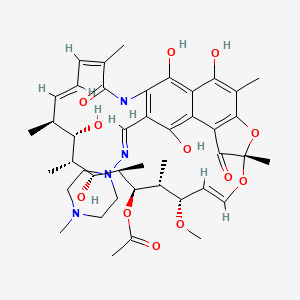
![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)
![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)
![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)
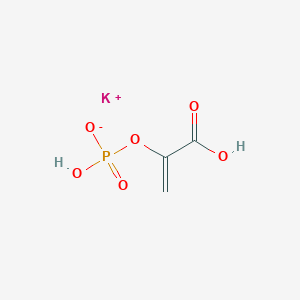
![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
